molecular formula C14H17F2N3 B11744373 [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11744373
M. Wt: 265.30 g/mol
InChI Key: VGLFPOUAANRPGS-UHFFFAOYSA-N
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Description

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [(3,5-difluorophenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific combination of the difluorophenyl and propyl-pyrazole groups. This combination can result in distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-3-19-10-12(9-18-19)8-17-7-11-4-13(15)6-14(16)5-11/h4-6,9-10,17H,2-3,7-8H2,1H3

InChI Key

VGLFPOUAANRPGS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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